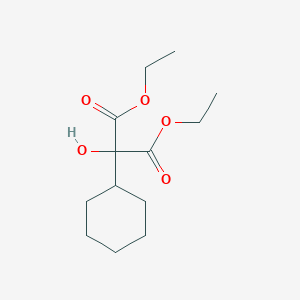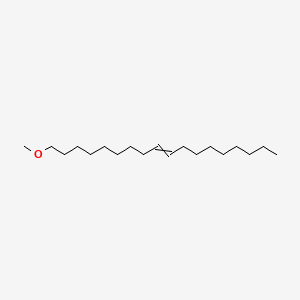![molecular formula C10H17N3O2 B14638843 N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea CAS No. 55807-59-5](/img/structure/B14638843.png)
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N'-propylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is a chemical compound with the molecular formula C10H17N3O2. This compound is known for its unique structure, which includes an oxazole ring substituted with a propan-2-yl group and a propylurea moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea typically involves the reaction of 5-(Propan-2-yl)-1,2-oxazole-3-carboxylic acid with propylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The oxazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Wirkmechanismus
The mechanism of action of N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or antifungal activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methiopropamine: Structurally related to methamphetamine, it has a thiophene group with an alkyl amine substituent.
Isopropyl acetate: An ester formed from acetic acid and isopropanol, used as a solvent.
Uniqueness
N-[5-(Propan-2-yl)-1,2-oxazol-3-yl]-N’-propylurea is unique due to its combination of an oxazole ring and a propylurea moiety This structure imparts specific chemical properties and potential biological activities that are distinct from other similar compounds
Eigenschaften
CAS-Nummer |
55807-59-5 |
|---|---|
Molekularformel |
C10H17N3O2 |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
1-(5-propan-2-yl-1,2-oxazol-3-yl)-3-propylurea |
InChI |
InChI=1S/C10H17N3O2/c1-4-5-11-10(14)12-9-6-8(7(2)3)15-13-9/h6-7H,4-5H2,1-3H3,(H2,11,12,13,14) |
InChI-Schlüssel |
ZBCXBXLGUMJZLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(=O)NC1=NOC(=C1)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)

![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
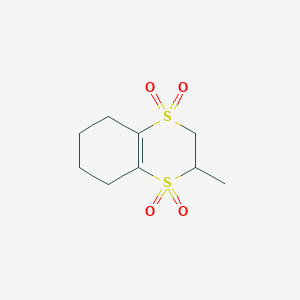
![[2,2-dimethyl-4-(6-oxo-1H-purin-9-yl)-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl 4-methylbenzenesulfonate](/img/structure/B14638807.png)

![{[(2,6,6-Trimethylcyclohex-2-en-1-yl)methyl]sulfanyl}benzene](/img/structure/B14638830.png)
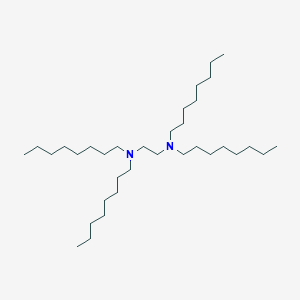
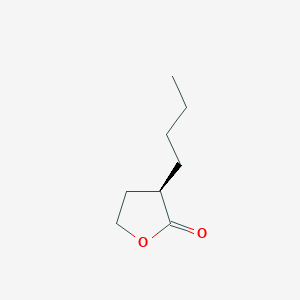
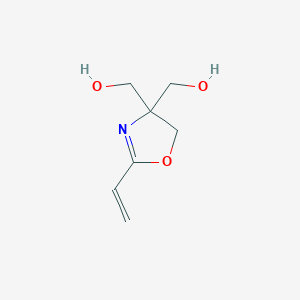
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
